Computational LogP Comparison: Lipophilicity Profile of 7-Hydroxy- vs. 6-Hydroxy- and Unsubstituted Analogs
The predicted lipophilicity (LogP) of 7-Hydroxynaphthalene-1-carbonitrile is lower than that of its non-hydroxylated analog, 1-Naphthonitrile, and differs from the regioisomeric 6-Hydroxy-2-naphthonitrile. This impacts solubility and membrane permeability in biological assays, as well as layer miscibility in OLED formulations.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 2.42 to 2.52 |
| Comparator Or Baseline | 1-Naphthonitrile: LogP not reported but expected to be higher due to lack of polar -OH group; 6-Hydroxy-2-naphthonitrile: LogP data not directly compared in source. |
| Quantified Difference | Estimated difference in LogP relative to 1-Naphthonitrile is >0.5 units, indicating significantly lower lipophilicity for the target compound. |
| Conditions | Computed values from chemical databases (Chembase, Molbase, Fluorochem). |
Why This Matters
The lower LogP of 7-Hydroxynaphthalene-1-carbonitrile compared to non-hydroxylated analogs like 1-Naphthonitrile means it is more soluble in polar solvents, which is crucial for reproducible solution processing in both biological assays and OLED layer deposition.
